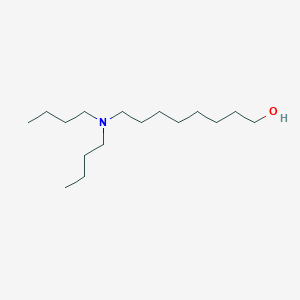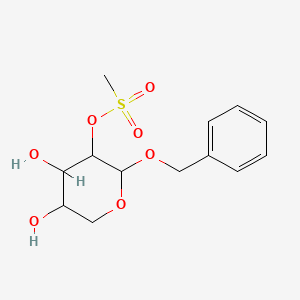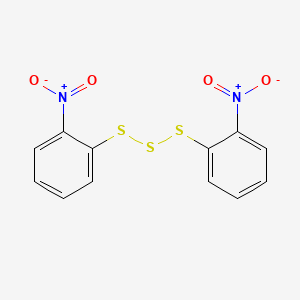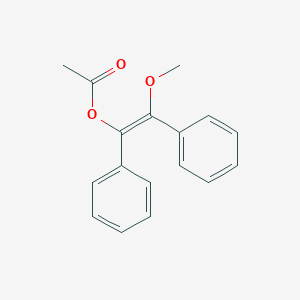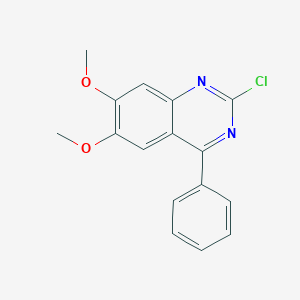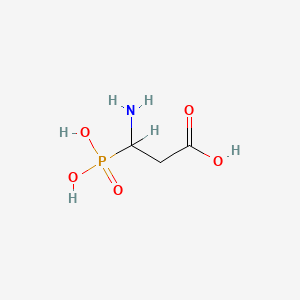
beta-Alanine, 3-phosphono-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, 3-phosphono-: is a derivative of beta-alanine, an amino acid that is naturally occurring in nature. This compound is particularly interesting due to its unique structure, which includes a phosphono group attached to the beta-alanine molecule. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phosphono- can be achieved through both chemical and biological methods. The chemical synthesis typically involves the reaction of beta-alanine with a phosphonating agent under controlled conditions. This process often requires high temperatures and pressures, as well as strongly acidic or alkaline conditions to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of beta-Alanine, 3-phosphono- may involve the use of biotechnological methods. These methods leverage the specificity and mild conditions of biological processes, such as enzymatic conversion or whole-cell synthesis, to produce the compound efficiently and sustainably .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Alanine, 3-phosphono- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphono group, which can act as a reactive site for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of beta-Alanine, 3-phosphono- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of beta-Alanine, 3-phosphono- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted beta-alanine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-Alanine, 3-phosphono- is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, beta-Alanine, 3-phosphono- is studied for its role in metabolic pathways and its potential as a biomimetic compound. It has been shown to mimic the pyrophosphate moiety of deoxyadenosine triphosphate, making it useful in enzymatic synthesis of nucleic acids .
Medicine: In medicine, beta-Alanine, 3-phosphono- is investigated for its potential therapeutic applications. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development and other medical applications .
Industry: In industrial applications, beta-Alanine, 3-phosphono- is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Wirkmechanismus
The mechanism of action of beta-Alanine, 3-phosphono- involves its interaction with specific molecular targets and pathways. For example, it can act as a mimic of pyrophosphate in enzymatic reactions, facilitating the synthesis of nucleic acids. Additionally, its phosphono group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to beta-Alanine, 3-phosphono- include other phosphono amino acids, such as 3-phosphono-L-serine and 3-phosphono-L-cysteine. These compounds share the presence of a phosphono group attached to an amino acid backbone, imparting similar chemical and biological properties .
Uniqueness: What sets beta-Alanine, 3-phosphono- apart from other similar compounds is its specific structure and reactivity. The beta-alanine backbone provides unique chemical properties, while the phosphono group enhances its reactivity and potential for various applications. This combination makes beta-Alanine, 3-phosphono- a versatile and valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
5652-40-4 |
|---|---|
Molekularformel |
C3H8NO5P |
Molekulargewicht |
169.07 g/mol |
IUPAC-Name |
3-amino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) |
InChI-Schlüssel |
PYNYIIAOBBMFDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N)P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


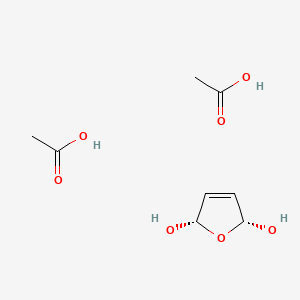
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)

![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
